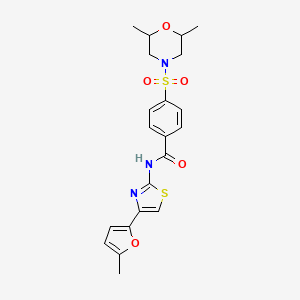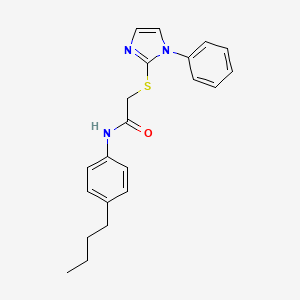
N-(4-butylphenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-butylphenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide, also known as BPIA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPIA belongs to the class of thioacetamide derivatives and has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
- Antibacterial Agents : Derivatives of N-(4-butylphenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide have been synthesized and exhibited significant antibacterial activity (Ramalingam, Ramesh, & Sreenivasulu, 2019).
- Anticancer Agents : These compounds have also been investigated for their anticancer properties. Certain derivatives showed high selectivity and apoptosis induction in cancer cell lines, including lung adenocarcinoma cells (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).
Chemical Synthesis and Properties
- Chemical Synthesis : The synthesis process of these compounds involves reactions with various organic compounds to produce derivatives with specific properties. This synthesis process is crucial for understanding their biological applications (Yurttaş, Tay, & Demirayak, 2015).
- Acidity Constants Determination : The acidity constants (pKa) of these acetamide derivatives have been determined through UV spectroscopic studies, providing essential insights into their chemical behavior and potential bioactivity (Duran & Canbaz, 2013).
Antimicrobial and Antifungal Activities
- Antimicrobial Activity : Some derivatives have shown considerable antimicrobial activity, making them potential candidates for drug development in combating infections (Gul et al., 2017).
- Antifungal Agents : Certain derivatives of N-(4-butylphenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide have been synthesized with the intent of treating drug-resistant fungal infections. Their antifungal activities have been affirmed through various tests (Altındağ et al., 2017).
Eigenschaften
IUPAC Name |
N-(4-butylphenyl)-2-(1-phenylimidazol-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3OS/c1-2-3-7-17-10-12-18(13-11-17)23-20(25)16-26-21-22-14-15-24(21)19-8-5-4-6-9-19/h4-6,8-15H,2-3,7,16H2,1H3,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLKHGUXXHKYDNW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-butylphenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

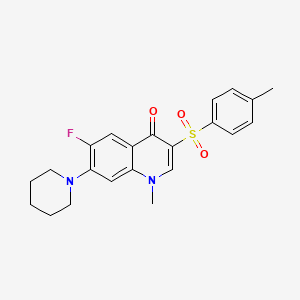
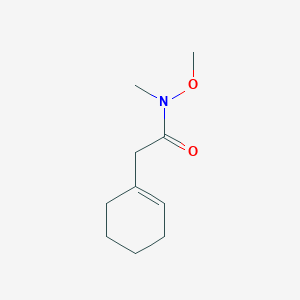
![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2383451.png)
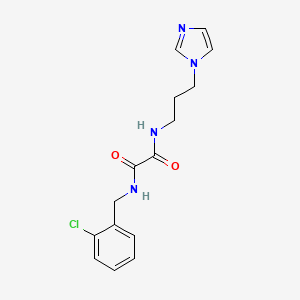
![N-(2,5-dimethoxyphenyl)-2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2383459.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)butane-1-sulfonamide](/img/structure/B2383461.png)
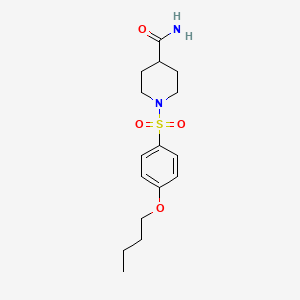
![N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]thiophene-2-carboxamide](/img/structure/B2383463.png)
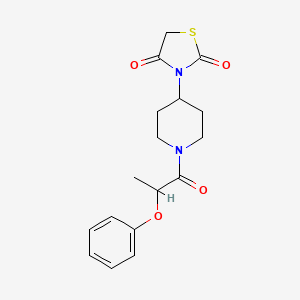
![Diethyl 2-[(3,5-difluoroanilino)methylene]malonate](/img/structure/B2383465.png)
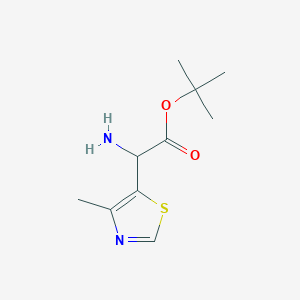

![Dimethyl 2-({[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonothioyl}amino)terephthalate](/img/structure/B2383469.png)
